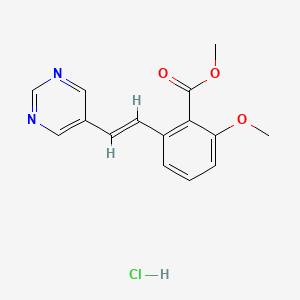

![molecular formula C19H17N3O3 B6339321 2-甲氧基-6-[2-(4-苯基-4H-[1,2,4]三唑-3-基)-乙烯基]-苯甲酸甲酯(顺式/反式) CAS No. 365542-63-8](/img/structure/B6339321.png)

2-甲氧基-6-[2-(4-苯基-4H-[1,2,4]三唑-3-基)-乙烯基]-苯甲酸甲酯(顺式/反式)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-vinyl]-benzoic acid methyl ester (cis/trans)” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their multidirectional biological activity . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , involves several steps . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by various spectroscopic techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve several steps . The exact reactions for the specific compound “2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-vinyl]-benzoic acid methyl ester (cis/trans)” are not explicitly mentioned in the available literature.科学研究应用

Antibacterial Activity

The global spread of drug-resistant bacteria necessitates the development of new antimicrobial agents. Compounds containing the 1,2,4-triazole ring have shown significant antibacterial activity. Researchers have explored derivatives of this heterocyclic core to harness its potential as an antibacterial agent . Further investigations into this scaffold could lead to novel antibacterial drugs.

Aromatase Inhibition

The design and synthesis of 1,2,4-triazole derivatives have been inspired by existing aromatase inhibitors like Letrozole and Anastrozole. These compounds play a crucial role in breast cancer treatment by inhibiting aromatase, an enzyme involved in estrogen biosynthesis .

Coordination Polymers

In materials science, 1,2,4-triazole derivatives have been used to construct coordination polymers. For instance, some coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)) exhibit intriguing 2D or 3D structures with different topologies .

Schiff Bases

Schiff bases derived from 3-amino- and 4-amino-1,2,4-triazoles have been synthesized. These compounds are formed by condensing the amino-triazoles with aromatic aldehydes. The resulting Schiff bases have diverse applications and can be prepared efficiently .

未来方向

The future directions for research on “2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-vinyl]-benzoic acid methyl ester (cis/trans)” and similar compounds could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazoles, have been extensively studied for their remarkable properties, making them promising candidates for drug development and treatment of various diseases .

Mode of Action

It’s known that 1,2,4-triazoles interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, and hydrophobic interactions .

Biochemical Pathways

Similar compounds have been shown to affect a variety of pathways, often leading to changes in cell signaling, gene expression, and metabolic processes .

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been shown to have a variety of effects, including inhibition of enzyme activity, induction of cell death, and modulation of immune responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

methyl 2-methoxy-6-[(E)-2-(4-phenyl-1,2,4-triazol-3-yl)ethenyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-24-16-10-6-7-14(18(16)19(23)25-2)11-12-17-21-20-13-22(17)15-8-4-3-5-9-15/h3-13H,1-2H3/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGQGUUMJYSWFJ-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)C=CC2=NN=CN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=NN=CN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-vinyl]-benzoic acid methyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dihydroxy-6-[2-(5-iodo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B6339239.png)

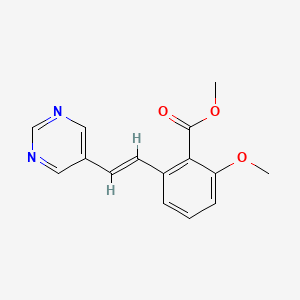

![2-Methoxy-6-[2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-benzoic acid methyl ester, hydrochloride](/img/structure/B6339263.png)

![2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339268.png)

![2-[2-(5-Chloro-3-phenyl-isoxazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339279.png)

![2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339280.png)

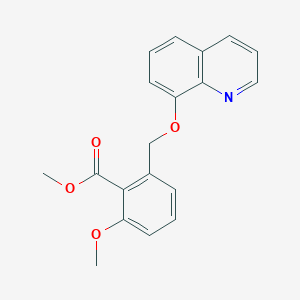

![3-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-3-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide](/img/structure/B6339294.png)

![2-Methoxy-6-[2-(1,2,5-trimethyl-1H-pyrrol-3-yl)-vinyl]-benzoic acid methyl ester](/img/structure/B6339305.png)

![2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339329.png)

![2-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-2-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide](/img/structure/B6339331.png)

![2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339339.png)